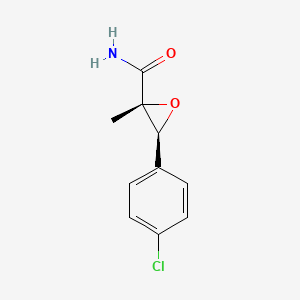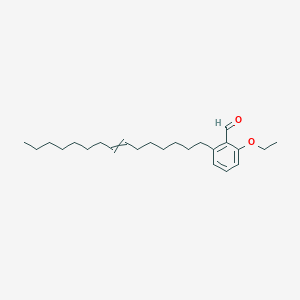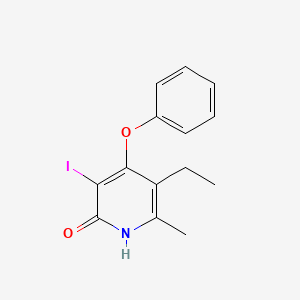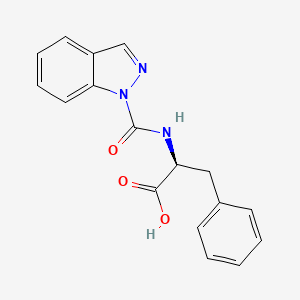
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene typically involves the reaction of 9,10-dibromoanthracene with 9,9-diphenyl-9H-fluoren-2-ylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Optoelectronics: Employed in the fabrication of organic photovoltaic cells and organic field-effect transistors (OFETs).
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene in optoelectronic applications involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the compound’s conjugated structure, which allows for efficient electron and hole transport. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs and photovoltaic cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar electroluminescent properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.
9,10-Bis(4-(diphenylamino)phenyl)anthracene: Used in OLEDs for its high thermal stability.
Uniqueness
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is unique due to its combination of high thermal stability, excellent electroluminescent properties, and efficient electron and hole transport capabilities. These properties make it a superior material for use in advanced optoelectronic devices .
Propriétés
Numéro CAS |
653599-47-4 |
|---|---|
Formule moléculaire |
C64H42 |
Poids moléculaire |
811.0 g/mol |
Nom IUPAC |
9,10-bis(9,9-diphenylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C64H42/c1-5-21-45(22-6-1)63(46-23-7-2-8-24-46)57-35-19-17-29-49(57)51-39-37-43(41-59(51)63)61-53-31-13-15-33-55(53)62(56-34-16-14-32-54(56)61)44-38-40-52-50-30-18-20-36-58(50)64(60(52)42-44,47-25-9-3-10-26-47)48-27-11-4-12-28-48/h1-42H |
Clé InChI |
POJWUORXBSDEIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)





![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)

![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)



![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
